molecular formula C12H13ClN2O B1465163 7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile CAS No. 890100-90-0

7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile

Cat. No. B1465163
M. Wt: 236.7 g/mol
InChI Key: HHNGRQZAEWHPRV-UHFFFAOYSA-N
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Description

The compound “7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile” is a complex organic molecule. It contains a pyridyl group, which is a derivative of pyridine, a basic heterocyclic organic compound . The compound also contains a chloro group, a nitrile group, and a ketone group, which could contribute to its reactivity and potential applications.


Chemical Reactions Analysis

The chemical reactivity of “7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile” would likely be influenced by its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the ketone group could undergo reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile” would be influenced by its molecular structure. For instance, the presence of the polar nitrile and ketone groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocycles

  • Pyrido[2,3-c]-1,2-thiazine Ring System : The reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide, followed by treatment with base, has been used to synthesize the novel pyrido[2,3-c]-1,2-thiazine ring system. This synthesis pathway demonstrates the chemical's versatility in generating new heterocyclic structures with potential applications in pharmaceuticals and materials science (Coppola & Hardtmann, 1979).

Synthesis and Structure of Pyridylindoles

  • 7-Pyridylindoles : Through a combination of the Bartoli reaction and Stille coupling, a series of isomeric 7-pyridylindoles were synthesized, showcasing the use of pyridyl moieties in constructing complex organic molecules with unique photophysical properties (Mudadu, Singh, & Thummel, 2006).

Chemical Properties and Reactivity

  • Oxidation of Ligands in Ruthenium(III) Complexes : The study on the instability of nitro complexes of bis(bipyridyl)ruthenium(III) in relation to the oxidation of the coordinated nitro ligand has implications for understanding the chemical behavior of ruthenium complexes and their potential applications in catalysis (Keene, Salmon, Walsh, Abruña, & Meyer, 1980).

properties

IUPAC Name

7-(4-chloropyridin-3-yl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-11-6-8-15-9-10(11)12(16)5-3-1-2-4-7-14/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGRQZAEWHPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700837
Record name 7-(4-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chloro-3-pyridyl)-7-oxoheptanenitrile

CAS RN

890100-90-0
Record name 7-(4-Chloropyridin-3-yl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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